molecular formula C10H5BrFNO2 B13013539 3-Amino-2-bromo-5-fluoronaphthalene-1,4-dione

3-Amino-2-bromo-5-fluoronaphthalene-1,4-dione

Cat. No.: B13013539
M. Wt: 270.05 g/mol
InChI Key: FMYCGBHYGJLPJE-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-fluoronaphthalene-1,4-dione is a complex organic compound that belongs to the naphthalene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-bromo-5-fluoronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method is the bromination of 5-fluoronaphthalene-1,4-dione followed by the introduction of an amino group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride. The amino group can be introduced through nucleophilic substitution using ammonia or an amine derivative under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-bromo-5-fluoronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydroquinones.

    Substitution: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.

Scientific Research Applications

3-Amino-2-bromo-5-fluoronaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Amino-2-bromo-5-fluoronaphthalene-1,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluoronaphthalene: Similar in structure but lacks the amino group, making it less versatile in biological applications.

    3-Amino-5-bromobenzotrifluoride: Contains similar substituents but on a benzene ring instead of a naphthalene ring, resulting in different chemical properties and reactivity.

Uniqueness

3-Amino-2-bromo-5-fluoronaphthalene-1,4-dione is unique due to the combination of its substituents on the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

3-amino-2-bromo-5-fluoronaphthalene-1,4-dione

InChI

InChI=1S/C10H5BrFNO2/c11-7-8(13)10(15)6-4(9(7)14)2-1-3-5(6)12/h1-3H,13H2

InChI Key

FMYCGBHYGJLPJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(=C(C2=O)Br)N

Origin of Product

United States

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